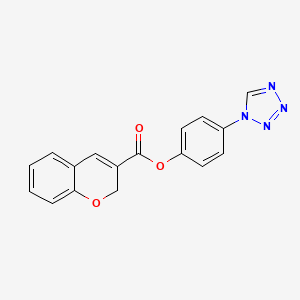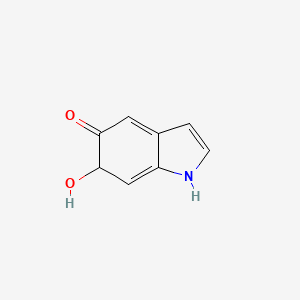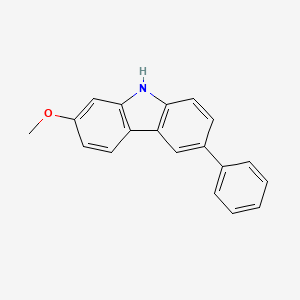
2-Methoxy-6-phenyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-phenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-phenyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed C-H bond amination reaction, which operates under mild conditions and produces carbazole derivatives in good yields . Another approach involves the use of magnetically recoverable palladium nanocatalysts supported on green biochar, enabling efficient tandem reactions for the synthesis of carbazoles from anilines and dihaloarenes under microwave irradiation .
Industrial Production Methods: Industrial production of carbazole derivatives often employs electropolymerization techniques. Carbazole moieties can be electropolymerized to form poly(2,7-carbazole) or poly(3,6-carbazole) derivatives, depending on the active positions. These methods result in materials with excellent optoelectronic properties and high charge carrier mobility .
化学反応の分析
Types of Reactions: 2-Methoxy-6-phenyl-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of hydrogenation catalysts to reduce carbazole derivatives to their corresponding amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbazole can yield oligomers and tricarbazyl compounds .
科学的研究の応用
2-Methoxy-6-phenyl-9H-carbazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Methoxy-6-phenyl-9H-carbazole involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence various biological and chemical processes. For example, its oxidation can lead to the formation of reactive intermediates that interact with cellular components, leading to therapeutic effects .
類似化合物との比較
9H-Carbazole: The parent compound of 2-Methoxy-6-phenyl-9H-carbazole, known for its high hole-transporting capabilities and strong fluorescence.
Poly(2,7-carbazole): A polymeric derivative with extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Another polymeric derivative with different bandgap energies and conjugation lengths compared to poly(2,7-carbazole).
Uniqueness: this compound stands out due to its specific functionalization, which imparts unique properties such as enhanced photochemical stability and specific redox behavior. These characteristics make it particularly valuable in applications requiring high stability and efficient charge transport .
特性
分子式 |
C19H15NO |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
2-methoxy-6-phenyl-9H-carbazole |
InChI |
InChI=1S/C19H15NO/c1-21-15-8-9-16-17-11-14(13-5-3-2-4-6-13)7-10-18(17)20-19(16)12-15/h2-12,20H,1H3 |
InChIキー |
NPTFRHHWXBMHSV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
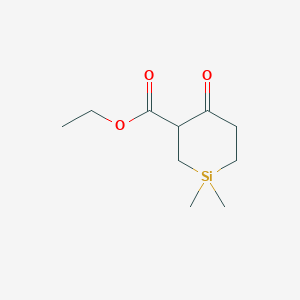

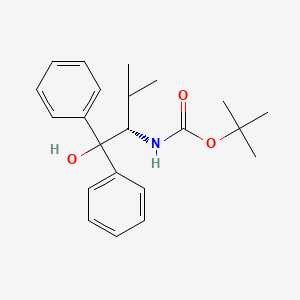
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
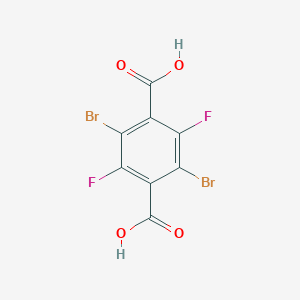
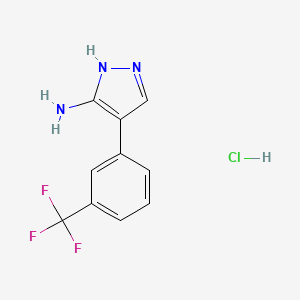

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

